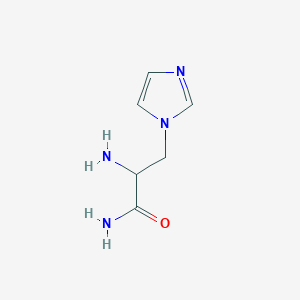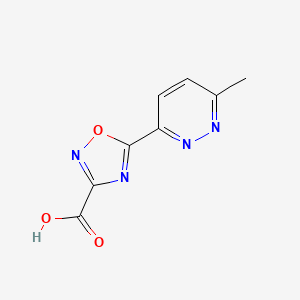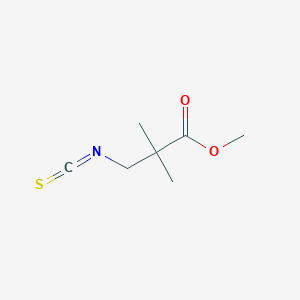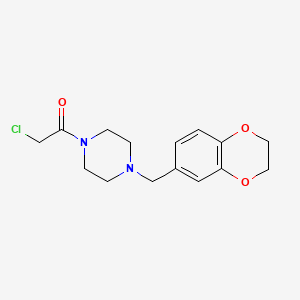
2-Amino-3-(1H-imidazol-1-YL)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(1H-imidazol-1-YL)propanamide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .
Métodos De Preparación
The synthesis of 2-Amino-3-(1H-imidazol-1-YL)propanamide typically involves the reaction of imidazole derivatives with appropriate amine precursors. One common synthetic route includes the reaction of imidazole with 3-bromopropionamide under basic conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Análisis De Reacciones Químicas
2-Amino-3-(1H-imidazol-1-YL)propanamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, which can reduce the imidazole ring to form imidazolines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
2-Amino-3-(1H-imidazol-1-YL)propanamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new catalysts and ligands for chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Industry: The compound is utilized in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(1H-imidazol-1-YL)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can modulate receptor functions by binding to specific sites, altering signal transduction pathways .
Comparación Con Compuestos Similares
2-Amino-3-(1H-imidazol-1-YL)propanamide can be compared with other imidazole derivatives, such as:
Histidine: An essential amino acid with an imidazole side chain, involved in protein synthesis and enzyme function.
Metronidazole: An antimicrobial agent used to treat infections caused by anaerobic bacteria and protozoa.
Clotrimazole: An antifungal medication used to treat various fungal infections.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and applications in different fields .
Propiedades
Fórmula molecular |
C6H10N4O |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
2-amino-3-imidazol-1-ylpropanamide |
InChI |
InChI=1S/C6H10N4O/c7-5(6(8)11)3-10-2-1-9-4-10/h1-2,4-5H,3,7H2,(H2,8,11) |
Clave InChI |
HCFAIXNVHJVURV-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=N1)CC(C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-imidazole](/img/structure/B13321624.png)

![4-{[1-(4-Fluorophenyl)ethyl]amino}butan-2-ol](/img/structure/B13321631.png)
![2-Methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13321632.png)

![4-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol](/img/structure/B13321642.png)
![Spiro[cyclopentane-1,2'-indene]-1',3'-dione](/img/structure/B13321648.png)





